molecular formula C12H17NO B1222169 4'-Aminohexanophenone CAS No. 38237-76-2

4'-Aminohexanophenone

Cat. No. B1222169
CAS RN: 38237-76-2
M. Wt: 191.27 g/mol
InChI Key: YDQJFPLRVSPPGE-UHFFFAOYSA-N
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Description

4'-Aminohexanophenone is a chemical compound of interest in various scientific fields due to its unique structure and potential applications. While specific studies on 4'-Aminohexanophenone are limited, research on related aminophenol compounds provides insight into its characteristics and reactions.

Synthesis Analysis

The synthesis of related compounds often involves reactions such as acetylation, nitration, and hydrolysis. For instance, the optimization of the synthesis process of 4-Amino-3-nitrophenol from p-aminophenol highlights the importance of controlling the dosage of acetic anhydride and nitric acid, and using ethanol as a solvent (Guan Yan, 2008).

Molecular Structure Analysis

Molecular structure investigations of aminophenol derivatives, such as the study on the structures and rearrangement reactions of 4-aminophenol clusters, provide a foundation for understanding 4'-Aminohexanophenone. These studies typically involve density functional theory (DFT) or ab initio level theory to predict possible structures and their stability (M. Gerhards et al., 2005).

Chemical Reactions and Properties

4'-Aminohexanophenone's chemical reactions can be inferred from studies on similar compounds, such as the electrosynthesis of 4-Amino-4′-chlorobenzophenone, demonstrating the feasibility of producing aminophenone derivatives through electrolytic cells (Zhang Xue-jun, 2003).

Physical Properties Analysis

The physical properties of aminophenone derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. The crystal structures and packing features of a family of aminophenols, for example, reveal insights into their stability and potential uses (Venu R. Vangala et al., 2003).

Chemical Properties Analysis

The chemical properties of 4'-Aminohexanophenone can be extrapolated from studies on related compounds, highlighting their reactivity, stability under different conditions, and potential for forming complexes with metals. For example, the synthesis and structure of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its metal complexes illustrate the compound's ability to act as a ligand (N. Abbas et al., 2020).

Scientific Research Applications

Electrochemical Sensing and Environmental Monitoring

The study of 4-aminophenol (4-AP), a structurally related compound to 4'-aminohexanophenone, has revealed its utility in electrochemical sensing and environmental monitoring. For instance, Schwarz et al. (2003) detailed voltammetric and spectroelectrochemical studies on 4-AP, highlighting its electrochemical oxidation potentials and the characterization of its oxidation products. This research paves the way for understanding the electrochemical properties of similar aminophenone derivatives, including 4'-aminohexanophenone, for potential applications in sensing technologies and environmental pollutant monitoring (Schwarz et al., 2003). Additionally, Yin et al. (2010) developed an electrochemical sensor based on graphene–chitosan composite film modified electrodes for the determination of 4-AP, showcasing the material's electrocatalytic activity and potential for detecting aminophenone derivatives in environmental and pharmaceutical samples (Yin et al., 2010).

Polymerization and Material Science

Research by Roymuhury et al. (2015) on group 4 metal chloride complexes with aminophenol ligands has demonstrated the precision control toward the ring-opening polymerization of lactides. This study opens up new avenues for utilizing aminophenol derivatives in the synthesis of polymeric materials with potential applications in biodegradable plastics, engineering, and the medical field (Roymuhury et al., 2015).

Catalysis and Green Chemistry

The catalytic properties of aminophenol derivatives have been explored in the context of green chemistry and environmental remediation. Nasrollahzadeh et al. (2020) reviewed the application of graphene-based catalysts in the reduction of nitro compounds to amines, including 4-nitrophenol to 4-aminophenol, emphasizing the role of such catalysts in the synthesis of drugs, biologically active molecules, and environmental detoxification. This research underscores the potential of 4'-aminohexanophenone derivatives in catalytic processes and sustainable chemical synthesis (Nasrollahzadeh et al., 2020).

Drug Development and Biological Studies

Finally, the synthesis and biological evaluation of 4-aminophenol derivatives by Rafique et al. (2022) indicate the broad spectrum of antimicrobial and antidiabetic activities, as well as potential interactions with DNA. Such studies are indicative of the broader pharmacological and biological research applications for 4'-aminohexanophenone derivatives, including drug development, biochemical research, and as potential therapeutic agents (Rafique et al., 2022).

properties

IUPAC Name

1-(4-aminophenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9H,2-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQJFPLRVSPPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191628
Record name 4-Aminohexanoylphenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Aminohexanophenone

CAS RN

38237-76-2
Record name 1-(4-Aminophenyl)-1-hexanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Aminohexanoylphenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminohexanoylphenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Aminohexanophenone
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